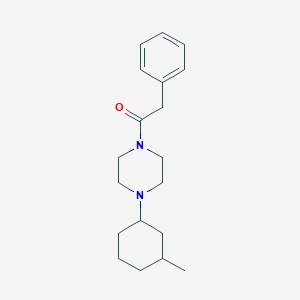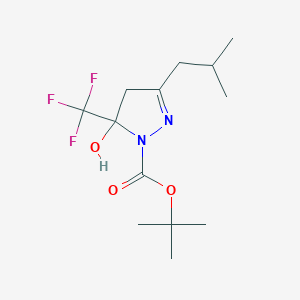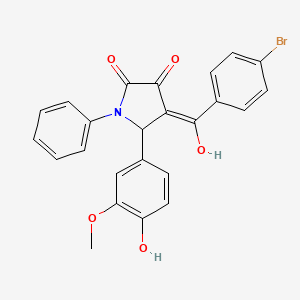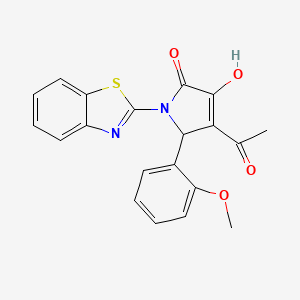![molecular formula C18H17N3O3S B3907319 4-[3-methyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B3907319.png)
4-[3-methyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide
Vue d'ensemble
Description
4-[3-methyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide is a useful research compound. Its molecular formula is C18H17N3O3S and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.09906259 g/mol and the complexity rating of the compound is 677. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Bioactivity Studies
A study by Gul et al. (2016) synthesized a series of new benzenesulfonamides, including compounds related to 4-[3-methyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide. These compounds were tested for their cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. Notably, some derivatives showed promising cytotoxic activities and strong inhibition of human cytosolic isoforms, suggesting potential for further anti-tumor activity studies (Gul et al., 2016).
Potential in Photodynamic Therapy
Pişkin et al. (2020) investigated new zinc phthalocyanine derivatives, including those with a benzenesulfonamide structure similar to the compound . These derivatives demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. This indicates their potential as Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin et al., 2020).
Designing Anticancer Agents
Another study by Gul et al. (2016) focused on designing and synthesizing benzenesulfonamide derivatives. They evaluated the cytotoxic and carbonic anhydrase inhibitory effects of these compounds. One particular compound showed high tumor selectivity, suggesting its potential as a lead compound in the development of novel anticancer agents (Gul et al., 2016).
Antimicrobial Activity
Sarvaiya et al. (2019) synthesized arylazopyrazole pyrimidone clubbed heterocyclic compounds, including benzenesulfonamide derivatives. These compounds were evaluated for their antimicrobial activity against various bacteria and fungi, demonstrating their potential in antimicrobial applications (Sarvaiya et al., 2019).
Anticancer and Anti-HCV Agents
Küçükgüzel et al. (2013) synthesized a series of N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene) derivatives, including compounds similar to thethis compound. These compounds were evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV (Hepatitis C Virus) activities. Some of these compounds displayed modest inhibition of HCV NS5B RdRp (RNA-dependent RNA polymerase) activity and showed potential as therapeutic agents without causing significant tissue damage in liver, kidney, colon, and brain (Küçükgüzel et al., 2013).
Carbonic Anhydrase Inhibition
Gul et al. (2016) conducted a study synthesizing 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides and evaluated their effects as inhibitors of carbonic anhydrase I and II. These compounds exhibited inhibitory effects with low nanomolar Ki values, making them candidates for further detailed carbonic anhydrase inhibition studies (Gul et al., 2016).
Corrosion Inhibition
Mostfa et al. (2020) explored the use of azopyrazole-benzenesulfonamide derivatives as corrosion inhibitors for mild steel in acidic environments. Their study indicated that these compounds could serve as effective corrosion inhibitors with high inhibition efficiency, suggesting their applicability in industrial settings (Mostfa et al., 2020).
Propriétés
IUPAC Name |
4-[(4Z)-3-methyl-4-[(4-methylphenyl)methylidene]-5-oxopyrazol-1-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-12-3-5-14(6-4-12)11-17-13(2)20-21(18(17)22)15-7-9-16(10-8-15)25(19,23)24/h3-11H,1-2H3,(H2,19,23,24)/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULDNUBMMKWGGC-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(2,5-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3907236.png)

![N~1~-{3-ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B3907244.png)
![N-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-3-ethoxybenzamide](/img/structure/B3907258.png)
![6-[3-cinnamoyl-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907264.png)



![1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(phenylacetyl)piperazine](/img/structure/B3907290.png)
![4-(3-methyl-4-{[5-(4-nitrophenyl)-2-furyl]methylene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B3907298.png)


![4-[4-(5,5-dioxidodibenzo[b,d]thien-2-yl)-5-phenyl-1H-imidazol-2-yl]-2,6-dimethoxyphenol](/img/structure/B3907311.png)
![6-[3-(4-chlorobenzoyl)-4-hydroxy-2-(2-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907333.png)
